
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a tert-butyl ester and an aminopyridine moiety. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure allows for various chemical modifications, making it a versatile building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine in the presence of a base to form 4-(6-nitropyridin-2-yl)piperazine.
N-Protecting Group Addition: The nitro group is then reduced to an amino group using catalytic hydrogenation, and the piperazine nitrogen is protected with a tert-butyl ester group.
Final Product Formation: The final product, this compound, is obtained after purification.
Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine moiety.
Reduction: Reduction reactions can convert the nitro group to an amino group during synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of the aminopyridine moiety.
Reduction: Amino derivatives from the reduction of nitro groups.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for bioactive compounds that can modulate biological pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity and selectivity for its target, while the aminopyridine moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The position of the amino group on the pyridine or pyrimidine ring can influence the compound’s reactivity and binding properties.
- Unique Features: Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which can affect its chemical behavior and biological activity.
Biological Activity
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate (CAS No. 571188-59-5) is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C14H22N4O2
- Molecular Weight : 278.35 g/mol
- Physical State : Solid
- Purity : ≥98% (HPLC)
- Storage Conditions : Keep in a dark place under an inert atmosphere at room temperature.
Biological Activity
This compound has been studied for various biological activities, particularly in the context of cancer therapeutics and proteasome inhibition.
1. Proteasome Inhibition
Recent studies indicate that compounds related to this compound exhibit proteasome inhibitory activity, which is crucial for the treatment of certain cancers. For instance, a study demonstrated that derivatives showed IC50 values in the micromolar range, indicating effective inhibition of the chymotrypsin-like (C-L) and caspase-like (CT-L) activities of the proteasome .
Compound | C-L IC50 (µM) | CT-L IC50 (µM) |
---|---|---|
Compound A | 48.36 | 51.13 |
Compound B | 45.00 | 49.00 |
2. Anticancer Potential
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine derivatives have been implicated in enhancing anticancer effects through synergistic mechanisms when combined with other therapeutic agents. The compound serves as an important intermediate for synthesizing palbociclib, a well-known anticancer drug .
3. Neuroprotective Effects
There is emerging evidence suggesting that piperazine derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis Methods
The synthesis of this compound has been optimized through various methods, including photocatalytic approaches that enhance yield and reduce byproduct formation.
Photocatalytic Synthesis
A notable method involves using an acridine salt as a photocatalyst combined with an oxidant under visible light irradiation. This method allows for a one-step synthesis with high yields (up to 95%) and minimal environmental impact .
Study on Anticancer Activity
In a recent study published in Nature Reviews Cancer, researchers evaluated the efficacy of several piperazine derivatives, including this compound, against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cell lines, where the compound demonstrated enhanced apoptotic activity compared to controls .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of piperazine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory pathways, highlighting their potential for treating neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A widely used method involves nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyridines. For example, coupling 5-bromo-2-chloropyrimidine with tert-butyl piperazine-1-carboxylate in 1,4-dioxane at 110°C for 12 hours with potassium carbonate as a base achieves ~80% yield . Optimization strategies include:
- Temperature control : Prolonged heating at 110°C ensures complete substitution.
- Solvent selection : Polar aprotic solvents like 1,4-dioxane enhance reactivity.
- Purification : Silica gel chromatography (hexane:ethyl acetate = 4:1) effectively isolates the product .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography is the primary method. For example, automated flash chromatography (5–15% ethyl acetate in dichloromethane) resolves impurities in Cu/Pd-catalyzed coupling reactions . Post-purification, drying organic layers with sodium sulfate and vacuum concentration minimizes residual solvents .
Q. How is the purity and structural integrity of synthesized derivatives validated?
- Methodological Answer : Use a combination of:
- LC-MS/HRMS : Confirms molecular weight and purity (e.g., ESI-HRMS for exact mass verification) .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and monitors reaction progress .
Advanced Research Questions
Q. How can X-ray crystallography and Hirshfeld surface analysis resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions. For example, Hirshfeld surface analysis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate reveals dominant C–H···O interactions, while fingerprint plots quantify hydrogen-bonding contributions . SHELX software refines crystallographic data, enabling precise atomic coordinate determination .
Q. How can researchers address inconsistencies in reported yields for nucleophilic substitution reactions involving piperazine derivatives?
- Methodological Answer : Variations arise from:
- Substrate reactivity : Electron-deficient pyridines (e.g., 5-bromo-2-chloropyrimidine) react faster than electron-rich analogs.
- Catalyst systems : Pd-mediated couplings (e.g., Suzuki-Miyaura) improve yields for sterically hindered substrates .
- Byproduct management : Sequential extractions (e.g., ethyl acetate/water) remove unreacted starting materials .
Q. What computational approaches are used to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., Bruton’s tyrosine kinase) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlates substituent effects (e.g., tert-butyl groups) with inhibitory activity .
Q. How can structure-activity relationship (SAR) studies guide the design of piperazine-carboxylate derivatives for selective kinase inhibition?
- Methodological Answer :
- Core modifications : Introducing sulfonyl groups (e.g., tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate) enhances binding to ATP pockets .
- Substituent effects : Bulky tert-butyl groups improve metabolic stability, while aminopyridine moieties optimize hydrogen bonding with kinases .
Q. What role does SHELX software play in determining the crystal structure of this compound’s derivatives?
- Methodological Answer : SHELX refines diffraction data to generate electron density maps, resolving:
Properties
IUPAC Name |
tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3,(H2,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMGCCTVXYWFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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